Product packaging for FUMARIC ACID, [1,4-14C](Cat. No.:CAS No. 17456-38-1)

FUMARIC ACID, [1,4-14C]

Cat. No.: B580280
CAS No.: 17456-38-1
M. Wt: 120.056
InChI Key: VZCYOOQTPOCHFL-QJQQQGIFSA-N
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Description

Research Applications and Value Fumaric Acid, [1,4-14C] is a high-purity, carbon-14 labeled compound essential for tracing metabolic fluxes in biological systems. As an indispensable intermediate in the tricarboxylic acid (TCA) cycle, it serves as a critical tracer for investigating cellular energy production and metabolic pathways . Researchers utilize this radiolabeled substrate in studies of mitochondrial function, enzymatic assays for fumarase and succinate dehydrogenase activity, and in the elucidation of metabolic disorders . Its role extends to plant and microbial biochemistry, where it is used to track the biosynthesis of complex molecules from central metabolism. The specific labeling at the [1,4-14C] positions allows for precise tracking of the carbon fate in metabolic cycles and related anabolic processes. Mechanism of Action In the TCA cycle, fumarate is a key intermediate formed from the oxidation of succinate and is subsequently hydrated to malate by the enzyme fumarase . When introduced as Fumaric Acid, [1,4-14C], the radioactive carbon atoms allow researchers to monitor this conversion and the subsequent steps in the cycle with high sensitivity. Furthermore, fumaric acid is a component of the reductive TCA pathway in some microorganisms, and its labeled form is valuable for probing these alternative metabolic routes . Beyond its metabolic role, fumarate derivatives, such as dimethyl fumarate, are known to activate the Nrf2 antioxidant response pathway, a mechanism studied in immunology and neurology . Chemical Profile Fumaric acid, also known as (E)-2-butenedioic acid, is a dicarboxylic acid with a trans-double bond configuration . The unlabeled compound appears as a white, odorless solid with low solubility in cold water and a high melting point . It is a natural substance found in organisms from fungi to humans and is a crucial oncometabolite studied in cancer research . Handling and Safety This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the Safety Data Sheet (SDS) for detailed handling information. General safety precautions for fumaric acid include wearing protective gloves and eye protection, as it may cause mild skin irritation and serious eye irritation .

Properties

CAS No.

17456-38-1

Molecular Formula

C4H4O4

Molecular Weight

120.056

IUPAC Name

(E)-but-2-enedioic acid

InChI

InChI=1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8)/b2-1+/i3+2,4+2

InChI Key

VZCYOOQTPOCHFL-QJQQQGIFSA-N

SMILES

C(=CC(=O)O)C(=O)O

Synonyms

FUMARIC ACID, [1,4-14C]

Origin of Product

United States

Methodological Framework for Fumaric Acid, 1,4 14c Tracer Studies

Synthesis and Characterization of FUMARIC ACID, [1,4-14C]

The synthesis of FUMARIC ACID, [1,4-14C] involves the introduction of a carbon-14 (B1195169) (¹⁴C) isotope at the first and fourth carbon positions, which are the carboxylic acid groups. A common synthetic strategy involves the carboxylation of a suitable precursor with ¹⁴CO₂. For instance, a plausible route could involve the catalytic carboxylation of acetylene (B1199291) with ¹⁴CO₂ to form acetylenedicarboxylic acid, which can then be selectively reduced to FUMARIC ACID, [1,4-14C]. nih.govgoogle.comresearchgate.net Another approach involves starting from a smaller labeled molecule, such as ¹⁴C-labeled acetic acid, and building the fumaric acid backbone through a series of controlled chemical reactions. osti.gov

Characterization of the synthesized FUMARIC ACID, [1,4-14C] is crucial to ensure its identity and purity before use in tracer studies. Standard analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the chemical structure and the position of the radiolabel.

Ensuring the radiochemical purity of FUMARIC ACID, [1,4-14C] is paramount for the validity of any tracer study. Radiochemical purity is defined as the proportion of the total radioactivity in a sample that is present in the desired chemical form. High-performance liquid chromatography (HPLC) coupled with a radioactivity detector is a primary method for this assessment. nih.gov The sample is passed through an HPLC column that separates the labeled fumaric acid from any radioactive impurities. The radioactivity of the eluent is continuously monitored, and the percentage of radioactivity corresponding to the fumaric acid peak determines the radiochemical purity. Thin-layer chromatography (TLC) followed by autoradiography or scanning with a radioactivity detector is another established method for purity analysis. nih.gov

Example Data: Radiochemical Purity Assessment of FUMARIC ACID, [1,4-14C] by HPLC
Peak IdentityRetention Time (min)Radioactivity (Counts Per Minute)Radiochemical Purity (%)
FUMARIC ACID, [1,4-14C]12.5985,00098.5
Impurity 18.210,0001.0
Impurity 215.15,0000.5

The strategic placement of the ¹⁴C label at the 1 and 4 positions of fumaric acid is critical for tracing the fate of the carboxyl groups specifically. This is typically achieved by using a ¹⁴C-labeled precursor where the labeled carbon will end up in the desired position. The use of potassium [¹⁴C]cyanide ([¹⁴C]KCN) or [¹⁴C]carbon dioxide ([¹⁴C]CO₂) are common strategies for introducing a labeled carboxyl group. wuxiapptec.comacs.org For the synthesis of FUMARIC ACID, [1,4-14C], a method that allows for the symmetrical addition of two labeled carboxyl groups is ideal. Isotope exchange reactions, where a stable carbon atom in the molecule is replaced with a ¹⁴C atom, can also be employed for position-specific labeling, although this is more common for more complex molecules. nih.govopenmedscience.com The choice of synthetic route is dictated by the desired specific activity and the need to avoid isotopic scrambling.

Quantitative and Qualitative Detection Techniques for ¹⁴C-Labeled Metabolites

Following the administration of FUMARIC ACID, [1,4-14C] to a biological system, the detection and quantification of ¹⁴C-labeled metabolites are essential to map its metabolic pathway.

Liquid scintillation counting (LSC) is the gold standard for the quantitative measurement of the low-energy beta particles emitted by ¹⁴C. nih.govnih.gov Samples containing the ¹⁴C-labeled metabolites are mixed with a scintillation cocktail. The beta particles emitted from the ¹⁴C atoms excite the scintillator molecules in the cocktail, which in turn emit photons of light. These light flashes are detected by photomultiplier tubes in the LSC instrument and are counted. The counting efficiency, which is the ratio of counts per minute (CPM) to disintegrations per minute (DPM), is determined using standards and quench correction curves to ensure accurate quantification of the radioactivity. scispace.comuwm.eduarizona.edu

Example Data: Liquid Scintillation Counting Efficiency for ¹⁴C
Sample TypeQuench Level (tSIE)Counting Efficiency (%)
Aqueous SolutionHigh75
Organic SolventLow92
Tissue HomogenateVery High60

To identify and quantify individual ¹⁴C-labeled metabolites, the complex mixture of molecules from a biological sample must first be separated. Various chromatographic techniques are employed for this purpose, often in combination with radioactivity detection.

Paper electrophoresis separates charged molecules based on their migration in an electric field. For organic acids like fumaric acid and its metabolites, which are typically negatively charged at physiological pH, this technique can be effective. The separated compounds on the paper can be visualized by autoradiography or by cutting the paper into sections and measuring the radioactivity of each section by LSC.

Ion-exchange chromatography (IEC) is a powerful technique for separating charged molecules, making it highly suitable for the analysis of organic acids. nih.govthermofisher.comthermofisher.com In anion-exchange chromatography, a positively charged stationary phase is used to retain negatively charged molecules like fumaric acid and other Krebs cycle intermediates. mdpi.comnih.gov The retained metabolites are then eluted by changing the pH or ionic strength of the mobile phase. Fractions are collected and analyzed for radioactivity using LSC to generate a radiochromatogram. sielc.com

Example Data: Separation of Krebs Cycle Intermediates by Ion-Exchange Chromatography
MetaboliteElution Time (min)¹⁴C Radioactivity (DPM)
Citric Acid18.35,200
Succinic Acid22.115,800
FUMARIC ACID25.485,300
Malic Acid28.922,400

Radiography and Autoradiography in Biological Samples

Radiography and autoradiography are pivotal techniques for visualizing the distribution of radiolabeled compounds within biological specimens. In studies utilizing FUMARIC ACID, [1,4-14C], these methods provide a spatial map of where the ¹⁴C atoms, and by extension, fumaric acid and its metabolites, are localized within tissues and cells. youtube.comscribd.com

Autoradiography works by placing a biological sample containing the ¹⁴C-labeled compound in direct contact with a photographic emulsion or a specialized imaging plate. youtube.comnih.gov The beta particles emitted by the decay of ¹⁴C atoms expose the film or plate, creating a latent image. After development, the resulting image, or autoradiogram, reveals the areas of radioactivity concentration as darkened spots or bands. youtube.com The intensity of the signal is proportional to the amount of radioactivity, allowing for quantitative analysis. nih.gov

Key applications in FUMARIC ACID, [1,4-14C] studies include:

Tissue Distribution: Whole-body autoradiography (WBAR) in animal models can illustrate the absorption, distribution, and elimination pathways of fumaric acid. nih.gov By analyzing sections of the entire animal, researchers can identify organs and tissues with high uptake of the ¹⁴C label, indicating sites of accumulation or significant metabolic activity.

Cellular Localization: At a microscopic level, autoradiography can pinpoint the subcellular localization of FUMARIC ACID, [1,4-14C] and its derivatives. This can help determine if the compound or its metabolites are concentrated in specific organelles, such as mitochondria, where the Krebs cycle, involving fumarate (B1241708), takes place.

Metabolic Pathway Tracing: By combining autoradiography with separation techniques like chromatography, the metabolic fate of the ¹⁴C-labeled carbon atoms from fumaric acid can be tracked. nih.gov For instance, after separating metabolites from a tissue homogenate on a thin-layer chromatography (TLC) plate, an autoradiogram of the plate will show which new compounds have incorporated the ¹⁴C label.

Modern filmless autoradiography techniques, using imaging plates, offer advantages over traditional X-ray film, including higher sensitivity, a wider dynamic range, and more accurate quantification. nih.govsnmjournals.org These systems can detect lower levels of radioactivity and provide a linear response over a broader range of concentrations, enhancing the precision of quantitative studies. nih.gov

Integration with Mass Spectrometry and NMR for Structural Elucidation of Labeled Products

While autoradiography shows where the ¹⁴C label is, it does not identify the chemical structure of the molecules containing the label. To elucidate the structure of metabolites derived from FUMARIC ACID, [1,4-14C], tracer studies are integrated with powerful analytical techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netnih.gov This combination is crucial for comprehensively mapping metabolic pathways. nih.govmdpi.com

Mass Spectrometry (MS):

MS is highly sensitive and can detect minute quantities of metabolites. mdpi.com In the context of ¹⁴C tracer studies, MS is used to determine the mass-to-charge ratio of molecules. The incorporation of ¹⁴C atoms into a metabolite will result in a predictable mass shift compared to its unlabeled counterpart, allowing for the identification of labeled species. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly employed to separate complex mixtures of metabolites before MS analysis. nih.govnih.gov High-resolution mass spectrometry can provide the elemental formula of a metabolite, further aiding in its identification. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms within a molecule. wpmucdn.comsemanticscholar.orgcore.ac.uk While less sensitive than MS, NMR is non-destructive and highly informative for determining the precise location of the ¹⁴C label within a metabolite's carbon skeleton. mdpi.comnih.gov For instance, ¹³C-NMR can directly detect the labeled carbon atoms, although ¹⁴C itself is not directly observed in standard NMR. The information gained from stable isotope (e.g., ¹³C) labeling experiments is often analogous and complementary to what can be inferred from ¹⁴C studies. researchgate.netnih.gov The combination of various 1D and 2D NMR experiments helps to piece together the complete structure of novel metabolites. core.ac.uk

Synergistic Integration:

The integration of MS and NMR provides complementary data essential for unambiguous structural elucidation. researchgate.netnih.govuni-luebeck.de

Detection and Quantification: LC-MS can be used to detect and quantify the full range of metabolites, both labeled and unlabeled, present in a sample.

Identification of Labeled Products: By tracking the mass shift corresponding to ¹⁴C incorporation, MS identifies which metabolites are derived from the initial FUMARIC ACID, [1,4-14C] tracer.

Structural Confirmation: NMR is then used on isolated or sufficiently concentrated labeled metabolites to confirm their chemical structure and pinpoint the exact position of the isotopic label.

This integrated approach allows researchers to move beyond simple precursor-product relationships and build a detailed, dynamic picture of how FUMARIC ACID, [1,4-14C] is transformed within a biological system.

Experimental Design Considerations for ¹⁴C-Tracer Investigations

Selection of Appropriate Biological Models (e.g., cell cultures, tissue explants, animal models, microbial systems)

The choice of a biological model is a critical step in designing tracer investigations with FUMARIC ACID, [1,4-14C] and depends entirely on the research question. nih.govopenmedscience.com

Cell Cultures: Immortalized cell lines or primary cells offer a controlled, reproducible environment to study specific metabolic pathways. nih.gov They are ideal for initial investigations into the cellular uptake and metabolism of fumaric acid under defined conditions, such as exploring its role in the tricarboxylic acid (TCA) cycle.

Tissue Explants: These are sections of tissue maintained in culture. They preserve the cellular architecture and interactions of the original organ, providing a more physiologically relevant system than isolated cells for studying tissue-specific metabolism of FUMARIC ACID, [1,4-14C].

Animal Models: In vivo studies using animal models, such as rats, are essential for understanding the complete absorption, distribution, metabolism, and excretion (ADME) profile of a compound. nih.govselcia.comnih.gov Whole-body autoradiography and analysis of excreta in animals treated with ¹⁴C-labeled compounds are required by regulatory agencies to establish mass balance and identify metabolic pathways. nih.govselcia.com

Microbial Systems: Bacteria, yeast, and fungi are used to study the biosynthesis or degradation of fumaric acid. researchgate.net Engineered microbial strains can be used to investigate specific enzymatic steps or to optimize the production of fumarate from various carbon sources, with ¹⁴C-labeling used to trace the flow of carbon through engineered pathways. researchgate.net

Each model has its advantages and limitations, and often a combination of models is used to build a comprehensive understanding, from the molecular level in cell cultures to the systemic level in animal models.

Incubation and Sampling Protocols for Metabolic Turnover Analysis

To study the dynamics of fumaric acid metabolism, carefully designed incubation and sampling protocols are necessary. Metabolic turnover analysis measures the rate at which molecules are synthesized and degraded.

A typical protocol involves introducing FUMARIC ACID, [1,4-14C] to the chosen biological system (e.g., cell culture medium) and then collecting samples at multiple time points. The key is to rapidly halt all metabolic activity at the moment of sampling to accurately capture the metabolic state. This is often achieved by flash-freezing the samples in liquid nitrogen or by using cold quenching solutions.

The collected samples (e.g., cells, tissue, plasma, urine) are then processed to extract the metabolites. nih.gov The amount of radioactivity incorporated into various downstream metabolites is quantified over time. By plotting the appearance of the ¹⁴C label in product molecules and the disappearance from the precursor pool, researchers can determine the rates of metabolic reactions. researchgate.netwpmucdn.com This time-course analysis is fundamental to understanding the kinetics of the metabolic network connected to fumaric acid.

Data Analysis and Interpretation in Radiotracer-Based Metabolic Flux Studies

Calculation of Incorporation Rates and Precursor Utilization

Following the collection and analysis of samples from a FUMARIC ACID, [1,4-14C] tracer experiment, the raw data (e.g., radioactivity counts in different metabolites at various times) must be processed to yield meaningful biological insights.

Incorporation Rate: This is a measure of how quickly the ¹⁴C label from fumaric acid appears in a specific product metabolite. It is typically calculated by determining the amount of radioactivity in the product pool at a given time point and dividing it by the incubation time and the amount of biological material (e.g., per milligram of protein or per million cells).

Formula: Incorporation Rate = (Radioactivity in Product) / (Time × Amount of Biological Material)

These calculations are foundational to metabolic flux analysis (MFA), a computational method used to quantify the rates (fluxes) of all reactions in a metabolic network. nih.govmdpi.com By feeding the experimentally determined incorporation rates of ¹⁴C into a metabolic model, MFA can estimate the intracellular fluxes through pathways like the TCA cycle, providing a detailed quantitative map of cellular metabolism. nih.govmdpi.com

Determination of Metabolic Flux Ratios

The use of Fumaric Acid, [1,4-¹⁴C] as a metabolic tracer is a powerful technique for elucidating the relative rates of converging metabolic pathways, particularly within the Tricarboxylic Acid (TCA) cycle. Metabolic flux ratio analysis leverages the specific positioning of the radiolabel to track the fate of the carbon atoms as the molecule is metabolized. When [1,4-¹⁴C]fumaric acid is introduced into a biological system, it is converted to malate (B86768) and subsequently to other TCA cycle intermediates. The key to determining flux ratios lies in tracking the release of ¹⁴CO₂.

The ¹⁴C labels on fumarate at positions 1 and 4 are chemically equivalent due to the symmetry of the molecule. Upon entry into the TCA cycle, fumarate is hydrated to malate, then oxidized to oxaloacetate. In the subsequent turn of the cycle, after condensation with acetyl-CoA to form citrate (B86180), the molecule undergoes a series of decarboxylations. The specific positions of the original labeled carbons determine when they are released as CO₂.

A critical application of this method is the determination of the influx of unlabeled carbon into the TCA cycle, a process known as anaplerosis. By comparing the rate of ¹⁴CO₂ production from [1,4-¹⁴C]fumarate (or its precursor, [1,4-¹⁴C]succinate) with the ¹⁴CO₂ production from a differently labeled isomer like [2,3-¹⁴C]succinate, researchers can calculate the ratio of anaplerotic flux to TCA cycle flux. nih.gov An increase in this CO₂ ratio indicates a greater influx of unlabeled carbon from other pathways, such as the conversion of glutamine to α-ketoglutarate, which dilutes the ¹⁴C label within the TCA cycle intermediate pools. nih.gov

The analysis of ¹⁴C distribution in metabolites downstream of fumarate, such as citrate and aspartate (derived from oxaloacetate), provides further quantitative constraints on flux ratios. nih.gov For instance, measuring the specific activity of different carbons in citrate can help solve for variables such as the probability of flux around a complete cycle. nih.gov This methodological approach allows for a detailed quantitative mapping of metabolic activity at key nodes.

The following table illustrates research findings on how the ratio of ¹⁴CO₂ produced from specifically labeled TCA cycle intermediates can be used to infer changes in metabolic flux. While the study cited used succinate (B1194679) as the tracer, the principle is directly applicable to fumarate, its immediate metabolic successor.

ConditionTracer PairMeasured ¹⁴CO₂ Ratio ([1,4-¹⁴C]/[2,3-¹⁴C])Inferred Metabolic Flux ChangeReference
Baseline (Hepatoma Cells)[1,4-¹⁴C]Succinate / [2,3-¹⁴C]Succinate1.0Baseline TCA cycle activity nih.gov
+ 5 mM Glutamine[1,4-¹⁴C]Succinate / [2,3-¹⁴C]Succinate> 1.0Increased influx of unlabeled carbon into the TCA cycle (anaplerosis) from glutamine nih.gov

Kinetic Modeling Approaches for Tracer Datanih.gov

Kinetic modeling provides a powerful framework for quantitatively understanding the dynamic behavior of metabolic networks using data from tracer studies with compounds like Fumaric Acid, [1,4-¹⁴C]. These models consist of a system of ordinary differential equations (ODEs) that describe the change in concentration and isotopic enrichment of metabolites over time. researchgate.net By fitting these models to experimental data, it is possible to estimate the underlying metabolic fluxes and rate constants.

When [1,4-¹⁴C]fumaric acid is used, the model tracks the appearance of the ¹⁴C label in downstream metabolites such as malate, oxaloacetate, citrate, and glutamate (B1630785). The rate at which the label is incorporated into these pools is a function of the reaction rates (fluxes) of the enzymes involved, including fumarase, malate dehydrogenase, and citrate synthase. frontiersin.org

There are two primary states for which kinetic models are developed:

Isotopically Non-Stationary Metabolic Flux Analysis (INST-MFA): This approach is used when the labeling of metabolites has not yet reached a steady state. nih.gov The ODEs describe the dynamic changes in isotopomer distributions, and fitting this model to time-course labeling data allows for the determination of fluxes. This method is particularly useful for studying rapid metabolic responses to perturbations.

Isotopic Steady-State Modeling: In this case, the tracer is infused until the isotopic enrichment of the metabolites becomes constant. The algebraic equations derived from the steady-state assumption are used to calculate the flux ratios. While simpler than dynamic modeling, it assumes the metabolic system is in a steady state. researchgate.net

A Bayesian statistical framework can be employed to enhance the estimation of parameters in these kinetic models. researchgate.netmdpi.com This approach allows for the incorporation of prior knowledge about parameter values and can provide more robust estimates, which is particularly valuable when dealing with complex models and limited data. researchgate.net By comparing kinetic model parameters between different experimental conditions, researchers can perform rigorous hypothesis testing to identify specific enzymatic steps that are altered. researchgate.net The ultimate goal of these kinetic models is to create a quantitative and predictive representation of metabolism that can simulate the effects of various perturbations on the system.

Elucidation of Metabolic Pathways and Flux Using Fumaric Acid, 1,4 14c

Fumaric Acid in the Tricarboxylic Acid (TCA) Cycle Flux Analysis

FUMARIC ACID, [1,4-14C] is an invaluable tool for dissecting the flow of metabolites through the Tricarboxylic Acid (TCA) cycle, a central hub of cellular respiration and biosynthetic precursor production. europa.eu

When FUMARIC ACID, [1,4-14C] is introduced into a metabolically active system, the labeled carbons can be tracked as it is converted into subsequent TCA cycle intermediates.

Fumarate (B1241708) to Malate (B86768) : The enzyme fumarate hydratase (fumarase) catalyzes the hydration of fumarate to malate. khanacademy.orgquizlet.com In this reaction, the C1 and C4 positions of fumarate directly correspond to the C1 and C4 carboxyl carbons of malate. Therefore, malate synthesized from [1,4-14C]fumarate will be labeled at its C1 and C4 positions.

Malate to Oxaloacetate : Malate dehydrogenase then oxidizes malate to oxaloacetate, a reaction that does not involve the carbon skeleton. khanacademy.orgquizlet.com Consequently, the 14C label remains at the C1 and C4 positions of oxaloacetate. vaia.com

Oxaloacetate to Citrate (B86180) : In the first step of the next turn of the TCA cycle, the four-carbon oxaloacetate condenses with the two-carbon acetyl-CoA to form the six-carbon molecule citrate, a reaction catalyzed by citrate synthase. khanacademy.org The 14C label from oxaloacetate's C1 and C4 positions is transferred to the corresponding carboxyl groups of citrate. It is important to note that the two carbons from acetyl-CoA are not lost as CO2 in the first turn of the cycle. dducollegedu.ac.in

The symmetrical nature of fumarate and its successor, succinate (B1194679), means that in subsequent turns of the cycle, the label can be distributed between the C1/C4 and C2/C3 positions of oxaloacetate, complicating analysis but also providing deeper insights into cycle dynamics. dducollegedu.ac.in

The TCA cycle is not strictly a unidirectional, oxidative cycle. Under certain conditions, such as hypoxia or in specific microorganisms, a reductive pathway can operate. europa.euwikipedia.org FUMARIC ACID, [1,4-14C] is instrumental in distinguishing between these two opposing fluxes.

Oxidative Pathway : In the canonical, oxidative direction, [1,4-14C]fumarate is converted to malate and then oxaloacetate, as described above. This pathway generates reducing equivalents like NADH and FADH2. khanacademy.org

Reductive Pathway : In the reductive direction, [1,4-14C]fumarate is reduced to succinate by the enzyme fumarate reductase. wikipedia.orglibretexts.org This reaction is a key step in the reverse TCA cycle (or reductive TCA cycle), which fixes CO2 to produce carbon compounds and consumes reducing equivalents. wikipedia.orgnih.gov By tracking the conversion of labeled fumarate to succinate, researchers can quantify the activity of this reductive branch. For example, studies in hypoxic heart tissue showed that the conversion of fumarate to succinate occurred via this reductive pathway. europa.eu Similarly, tracer experiments with [1,4-¹³C]fumarate in certain bacteria have demonstrated reductive flux from fumarate to α-ketoglutarate, a hallmark of the reverse TCA cycle used to maintain electron balance. researchgate.net

The table below summarizes the key enzymes and products for each branch starting from fumarate.

FeatureOxidative BranchReductive Branch
Key Enzyme Fumarate HydrataseFumarate Reductase
Product MalateSuccinate
Metabolic Goal Energy production (NADH), precursor synthesisCarbon fixation, consumption of reducing power

Fumaric Acid in Amino Acid Metabolism and the Urea (B33335) Cycle

Fumarate provides a crucial link between the TCA cycle and the metabolism of amino acids, particularly through its connection to the urea cycle. europa.eunih.gov

Argininosuccinate (B1211890) lyase (ASL) is a cytosolic enzyme that catalyzes the reversible cleavage of argininosuccinate into arginine and fumarate. nih.govebi.ac.uk This reaction is a key step in both the urea cycle and the biosynthesis of arginine. ebi.ac.uk To measure the enzymatic activity of ASL, a "reverse reaction" assay can be employed using radiolabeled fumarate.

In this assay, cell or tissue homogenates are incubated with ¹⁴C-labeled fumarate (often uniformly labeled, [U-¹⁴C]Fumaric Acid) and an excess of unlabeled arginine. nih.gov The ASL enzyme catalyzes the condensation of these two substrates to form [¹⁴C]argininosuccinate. The rate of formation of the radiolabeled product is a direct measure of the enzyme's activity. nih.gov This method is particularly useful for diagnosing Argininosuccinic Aciduria, a genetic disorder caused by ASL deficiency, where reduced or absent enzyme activity would be detected. nih.govnih.gov

The carbon atoms from FUMARIC ACID, [1,4-14C] can be traced into the carbon skeletons of specific amino acids.

Aspartate Biosynthesis : Fumarate within the TCA cycle is readily converted to malate and then to oxaloacetate. vaia.com Oxaloacetate can then be transaminated, typically using glutamate (B1630785) as the amino group donor, to form aspartate. Therefore, the ¹⁴C label from [1,4-¹⁴C]fumarate will appear in the carboxyl groups of aspartate. This pathway has been demonstrated in various organisms, including the malaria parasite Plasmodium falciparum, where fumarate is converted to aspartate. nih.gov

Arginine Biosynthesis : Fumarate is a direct product of the argininosuccinate lyase reaction. nih.gov In the reverse direction, this same enzyme incorporates fumarate's carbon skeleton into argininosuccinate, which is a direct precursor to arginine. ebi.ac.uk By introducing [1,4-¹⁴C]fumarate, the label is incorporated into the succinate portion of argininosuccinate and subsequently retained in the synthetic pathway leading to arginine in tissues capable of net arginine synthesis.

Fumaric Acid in Purine (B94841) and Pyrimidine (B1678525) Metabolism

Fumarate connects the TCA cycle with nucleotide synthesis, primarily through its metabolic product, aspartate. europa.eu

Purine Synthesis : The synthesis of the purine ring is a complex process that uses atoms from several sources, including the amino acid aspartate. wikipedia.orgutah.edu Specifically, the N1 nitrogen atom of the purine ring is derived from aspartate. During this process, the carbon skeleton of aspartate is released as fumarate in a reaction catalyzed by adenylosuccinate lyase. basicmedicalkey.com This reaction is analogous to the argininosuccinate lyase step in the urea cycle. By using [1,4-¹⁴C]fumarate, one can trace its conversion to aspartate (via malate and oxaloacetate), which is then utilized in purine synthesis. The subsequent release of labeled fumarate from adenylosuccinate confirms the active cycling and linkage between these pathways.

Pyrimidine Synthesis : The de novo synthesis of pyrimidines also relies heavily on aspartate. basicmedicalkey.com The entire carbon and nitrogen backbone of aspartate (C4, C5, C6, and N1) is incorporated to form a significant portion of the pyrimidine ring. europa.eunih.gov Studies in Plasmodium falciparum using [2,3-¹⁴C]fumarate showed incorporation of the label into nucleic acids. nih.gov This occurs because the labeled fumarate is converted to labeled aspartate, which then serves as a building block for the pyrimidine rings, explaining the presence of radioactivity in the nucleic acid fraction. nih.govresearchgate.net

The flow of carbon from fumarate to these essential biomolecules is summarized in the data table below.

Starting CompoundKey Intermediate(s)Final Labeled Product(s)Metabolic Pathway Link
[1,4-¹⁴C]FumarateMalate, OxaloacetateAspartateTCA Cycle, Transamination
[1,4-¹⁴C]FumarateAspartatePyrimidine NucleotidesTCA Cycle, Pyrimidine Synthesis
[1,4-¹⁴C]FumarateAspartateFumarate (re-released)TCA Cycle, Purine Synthesis
[¹⁴C]FumarateArgininosuccinateArginineUrea Cycle / Arginine Synthesis

Pathways of Fumarate Generation and Utilization in Nucleotide Synthesis

Fumarate plays a pivotal role in the de novo synthesis of purine nucleotides, specifically in the conversion of inosine (B1671953) monophosphate (IMP) to adenosine (B11128) monophosphate (AMP). columbia.edunih.gov This process directly links the purine biosynthetic pathway with the citric acid (TCA) cycle. columbia.edu

The synthesis of AMP from IMP involves a two-step reaction sequence. nih.govlibretexts.org Initially, adenylosuccinate synthetase catalyzes the condensation of aspartate with IMP to form adenylosuccinate, a reaction that is dependent on GTP for energy. columbia.edunih.gov Subsequently, adenylosuccinate lyase cleaves adenylosuccinate, releasing fumarate and yielding AMP. columbia.edulibretexts.org The nitrogen from the original aspartate molecule remains as the 6-amino group of the adenine (B156593) base. columbia.edu

The generation of fumarate in this pathway establishes a direct connection to the TCA cycle, where fumarate is a key intermediate. columbia.edueuropa.eu This link is significant in cellular metabolism, particularly in tissues like skeletal muscle, where the purine nucleotide cycle contributes to replenishing TCA cycle intermediates. columbia.edu The cycle involves the deamination of AMP to IMP, followed by the resynthesis of AMP, with the net effect of converting aspartate to fumarate and ammonium (B1175870) ions. columbia.edu

Studies using radiolabeled precursors have been instrumental in delineating these pathways. For instance, research has shown that fumarate generated from the purine salvage pathway can be incorporated into nucleic acids and proteins, highlighting its role as a valuable metabolic precursor rather than a waste product. nih.gov

The following table summarizes the key enzymes and transformations in the fumarate-generating step of AMP synthesis:

StepPrecursorEnzymeProductCo-substrate/Product
1Inosine Monophosphate (IMP)Adenylosuccinate SynthetaseAdenylosuccinateAspartate, GTP -> GDP, Pi
2AdenylosuccinateAdenylosuccinate LyaseAdenosine Monophosphate (AMP)Fumarate

Intermediary Metabolism and Anabolic Pathways

FUMARIC ACID, [1,4-14C] is an indispensable tool for investigating the roles of fumarate in intermediary metabolism and various anabolic processes beyond nucleotide synthesis. As a central metabolite, fumarate participates in pathways that are fundamental to cellular growth and energy production. amdb.online

Contribution of Fumaric Acid to Gluconeogenesis

Gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors, is a vital pathway for maintaining blood glucose levels. Fumarate is a significant substrate for this process. europa.eu The carbon skeleton of fumarate, traced using FUMARIC ACID, [1,4-14C], can be converted to glucose through a series of enzymatic reactions.

The pathway from fumarate to glucose involves its conversion to malate by fumarase. europa.eu Malate is then oxidized to oxaloacetate, a key entry point into the gluconeogenic pathway. europa.eunih.gov Phosphoenolpyruvate (B93156) carboxykinase (PEPCK) subsequently catalyzes the decarboxylation and phosphorylation of oxaloacetate to form phosphoenolpyruvate (PEP). researchgate.net From PEP, a series of reactions, which are essentially the reverse of glycolysis, lead to the formation of glucose. nih.gov

Studies in various organisms have demonstrated this conversion. For example, research on ripening grape berries using FUMARIC ACID, [2,3-14C] showed significant incorporation of the radiolabel into glucose, confirming the transformation of acids into sugars. openagrar.de The distribution of the 14C label within the synthesized glucose molecules provides further details about the specific enzymatic steps involved. openagrar.de

The table below outlines the key steps in the conversion of fumarate to glucose:

MetaboliteEnzymeProductCellular Location
FumarateFumaraseMalateMitochondria/Cytosol
MalateMalate DehydrogenaseOxaloacetateMitochondria/Cytosol
OxaloacetatePhosphoenolpyruvate Carboxykinase (PEPCK)PhosphoenolpyruvateCytosol/Mitochondria
Phosphoenolpyruvate(Multiple Enzymes)GlucoseCytosol

Role in Fatty Acid and Other Lipid Biosynthesis

The carbon atoms of fumarate can also contribute to the biosynthesis of fatty acids and other lipids. The pathway involves the conversion of fumarate to citrate. Within the TCA cycle, fumarate is converted to malate and then to oxaloacetate. Oxaloacetate can then condense with acetyl-CoA to form citrate.

When cellular energy levels are high, citrate can be transported out of the mitochondria into the cytosol. In the cytosol, ATP citrate lyase cleaves citrate back into acetyl-CoA and oxaloacetate. ias.ac.in This cytosolic acetyl-CoA serves as the primary building block for the synthesis of fatty acids. umich.edu

Tracer studies using labeled precursors are essential to quantify the contribution of fumarate to lipogenesis. For instance, experiments with [1,5-14C]citrate have shown its incorporation into fatty acids, and since fumarate is a precursor to citrate, a similar flow of carbon from FUMARIC ACID, [1,4-14C] is expected. umich.edu The use of FUMARIC ACID, [1,4-14C] allows for the precise tracking of the carbon atoms from fumarate as they are incorporated into the growing fatty acid chains.

While direct studies focusing solely on FUMARIC ACID, [1,4-14C] and its incorporation into the full spectrum of lipids are specific, the established metabolic connections strongly support this role. The conversion of fumarate to acetyl-CoA via the TCA cycle and citrate shuttle is a well-documented pathway for providing the necessary precursors for lipid synthesis.

Enzymatic Mechanism and Kinetic Studies Employing Fumaric Acid, 1,4 14c

Fumarase (Fumarate Hydratase) Reaction Mechanism and Stereospecificity

Fumarase (EC 4.2.1.2) catalyzes the reversible hydration of fumarate (B1241708) to L-malate, a critical step in the Krebs cycle. wikipedia.orgnih.gov Studies using isotopically labeled fumarate have been central to understanding its intricate reaction mechanism.

Substrate Specificity and Catalytic Competence of Fumarase

Fumarase exhibits a high degree of substrate specificity, primarily acting on fumarate and L-malate. wikipedia.org The enzyme's active site is composed of residues from three of the four subunits of its tetrameric structure. wikipedia.org While its main substrates are fumarate and malate (B86768), fumarase can also catalyze the dehydration of D-tartrate to enol-oxaloacetate. wikipedia.org

The catalytic mechanism involves a stereospecific trans-addition of a hydroxyl group and a proton across the double bond of fumarate. The use of FUMARIC ACID, [1,4-14C] allows for the tracking of the carbon backbone during the reaction, confirming the stereochemistry of the addition. The enzyme operates through two forms, E1 and E2, which interconvert with each catalytic cycle. The E1 form binds fumarate and facilitates its conversion to malate, while the E2 form binds malate for the reverse reaction. wikipedia.org

Investigation of Kinetic Isotope Effects with Labeled Malic Acid Precursors

Kinetic isotope effect (KIE) studies, often employing precursors that generate labeled malic acid, have provided detailed information about the transition state of the fumarase-catalyzed reaction. The KIE is the change in the rate of a reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.org

By analyzing primary and secondary deuterium (B1214612) and 18O isotope effects, researchers have been able to deduce the chemical mechanism of fumarase. nih.gov These studies suggest a stepwise mechanism involving a carbanion intermediate. wikipedia.orgnih.gov The pH dependence of these isotope effects indicates that a proton transfer from the substrate to an enzymatic group (likely a carboxyl) initiates the reaction, forming a carbanion intermediate. This is followed by the cleavage of the carbon-oxygen bond, facilitated by a proton transfer from another enzymatic group (possibly an imidazole). nih.gov The use of radiolabeled substrates like [14C]malate in conjunction with these isotope effect studies allows for the precise measurement of reaction rates and the determination of rate-limiting steps under various conditions. nih.gov

Argininosuccinase (Argininosuccinate Lyase) Enzymology

Argininosuccinase (ASL), also known as argininosuccinate (B1211890) lyase (EC 4.3.2.1), is another enzyme where FUMARIC ACID, [1,4-14C] has been instrumental in mechanistic studies. ASL catalyzes the reversible cleavage of argininosuccinate into arginine and fumarate, a key step in the urea (B33335) cycle and the biosynthesis of arginine. wikipedia.orguniprot.org

Active Site Characterization and Mechanism of Fumarate Release

The cleavage of argininosuccinate by ASL proceeds via an E1cb elimination reaction. wikipedia.org A base at the active site deprotonates the carbon adjacent to the arginine leaving group, forming a carbanion intermediate. wikipedia.org This intermediate is then stabilized, and fumarate is released. wikipedia.org

Studies using analogs of fumaric acid, such as bromo[U-14C]mesaconic acid, have been crucial in identifying key residues in the active site. nih.govpnas.org These studies have shown that a specific lysine (B10760008) residue is essential for the binding of argininosuccinate and, consequently, for catalysis. nih.govpnas.org The complete protection of the enzyme from inactivation by the analog in the presence of argininosuccinate, but not by arginine or fumarate alone, confirms the role of this lysine in binding the entire substrate molecule. nih.gov

Radioisotopic Assays for Enzyme Activity

Radioisotopic assays using [U-14C]fumaric acid are a sensitive and widely used method for measuring argininosuccinase activity. oup.comnih.gov In the reverse reaction, the enzyme catalyzes the formation of [14C]argininosuccinic acid from L-arginine and [U-14C]fumaric acid. oup.comnih.gov The product, [14C]argininosuccinic acid, can be separated from the unreacted [U-14C]fumaric acid using ion-exchange chromatography, allowing for accurate quantification of enzyme activity. oup.comnih.gov This method is highly sensitive, enabling the measurement of less than 1 nanomole of product. nih.gov

Studies on Other Enzymes Interacting with Fumaric Acid

The utility of FUMARIC ACID, [1,4-14C] extends to the study of other enzymes that interact with fumaric acid. For instance, in studies of argininosuccinate synthetase, the subsequent conversion of the product argininosuccinate by argininosuccinase to fumarate can be monitored. In some assay systems, the [14C]fumarate formed is measured as the sum of malate and fumarate after the addition of fumarase. nih.gov This demonstrates the interconnectedness of these metabolic pathways and the utility of radiolabeled fumarate in studying them.

Furthermore, FUMARIC ACID, [1,4-14C] can be used in broader metabolic studies. For example, it has been used as a carbon source for E. coli in D2O to achieve stereo-selective deuteration of certain amino acid residues. researchgate.net This labeling strategy is valuable for structural biology studies using NMR spectroscopy. researchgate.net

The table below summarizes the key enzymes discussed and the role of radiolabeled fumaric acid in their study.

EnzymeEC NumberReactionRole of FUMARIC ACID, [1,4-14C]
Fumarase (Fumarate Hydratase) 4.2.1.2Fumarate + H₂O ⇌ L-MalateElucidating stereospecificity and reaction mechanism; kinetic isotope effect studies. wikipedia.orgnih.gov
Argininosuccinase (Argininosuccinate Lyase) 4.3.2.1Argininosuccinate ⇌ Arginine + FumarateCharacterizing the active site; developing sensitive radioisotopic assays for enzyme activity. nih.govoup.comnih.gov
Argininosuccinate Synthetase 6.3.4.5L-Citrulline + L-Aspartate + ATP ⇌ Argininosuccinate + AMP + PPiIndirectly, by measuring the formation of [14C]fumarate from the product of the primary reaction. nih.gov

Fumarate Reductase Activity and Mechanism

Fumarate reductase (EC 1.3.5.4) is a key enzyme in the anaerobic respiration of many microorganisms, catalyzing the reduction of fumarate to succinate (B1194679). This reaction is a terminal step in anaerobic electron transport chains, allowing the organism to use fumarate as a final electron acceptor. Studies utilizing FUMARIC ACID, [1,4-14C] have been instrumental in quantifying the activity of this enzyme and understanding its role within the broader metabolic network.

In studies of the rumen bacterium Ruminococcus flavefaciens, cell-free extracts were used to investigate the enzymes responsible for its production of succinic acid. When [1,4-14C]fumarate was introduced as a substrate, researchers could directly measure its conversion to other products by tracking the radioactivity. These experiments revealed that the extracts demonstrated a higher rate of converting fumarate to malate (via fumarate hydratase) than to succinate (via fumarate reductase). The conversion of [1,4-14C]fumarate to [14C]succinate by the crude enzyme extracts was found to be dependent on the presence of reduced nicotinamide (B372718) adenine (B156593) dinucleotide (DPNH), highlighting the electron donor in the proposed pathway where oxaloacetate is converted to succinate through a DPNH-dependent malate dehydrogenase and a DPNH-dependent fumarate reductase.

Further research in strains of Escherichia coli with amplified fumarate reductase activity showed a significantly enhanced capability to convert fumarate to succinate, a process dependent on glucose. The use of radiolabeled fumarate helps confirm the direct enzymatic conversion and quantify the yield and rate of this biotransformation under various conditions.

Table 1: Enzymatic Conversion in Ruminococcus flavefaciens Extracts This table is representative of findings described in research, illustrating the comparative activity of different enzymes on a fumarate substrate.

Substrate Product Measured Relative Activity Cofactor Dependence
[1,4-14C]Fumarate [14C]Malate Higher Not specified

Pyruvate (B1213749) Carboxylase and Oxaloacetate Formation

Pyruvate carboxylase (EC 6.4.1.1) is a vital anaplerotic enzyme that replenishes tricarboxylic acid (TCA) cycle intermediates by catalyzing the carboxylation of pyruvate to form oxaloacetate. While FUMARIC ACID, [1,4-14C] is not a direct substrate for pyruvate carboxylase, the unique, symmetrical structure of the fumarate molecule is fundamental to the use of radiolabeled tracers in studying this enzyme's activity.

Tracer studies designed to measure the flux through pyruvate carboxylase often use [1-14C]pyruvate. When pyruvate carboxylase acts on this substrate, it produces [1-14C]oxaloacetate. If this labeled oxaloacetate were to proceed directly through the TCA cycle, the 14C label would be lost as 14CO2 in the isocitrate dehydrogenase step. jneurosci.org However, the reversible action of malate dehydrogenase and fumarase (fumarate hydratase) allows the [1-14C]oxaloacetate to be converted to malate and subsequently to fumarate.

Because fumarate is a symmetrical molecule, the label, which entered as the C1 carboxyl group of oxaloacetate, becomes randomized between the C1 and C4 positions of fumarate. jneurosci.orgpnas.org When this scrambled fumarate is hydrated back to malate and then oxidized to oxaloacetate, the 14C label can now be found in either the C1 or C4 position of oxaloacetate. pnas.org The oxaloacetate labeled at the C4 position can then condense with acetyl-CoA and proceed through the TCA cycle to label other intermediates, such as α-ketoglutarate and glutamate (B1630785), without the immediate loss of the radioisotope. jneurosci.orgjneurosci.org

Therefore, the detection of 14C in metabolites downstream of α-ketoglutarate, originating from [1-14C]pyruvate, is direct evidence of pyruvate carboxylase activity, a measurement made possible by the equilibration of the label through the symmetrical fumarate pool. jneurosci.orgjneurosci.orgpnas.org This principle allows for the quantitative evaluation of pyruvate oxidation pathways, distinguishing between entry via pyruvate dehydrogenase (where the label is lost) and pyruvate carboxylation (where the label is retained and randomized). nih.gov

Table 2: Role of Fumarate in Tracing Pyruvate Carboxylase Activity This interactive table outlines the metabolic steps demonstrating fumarate's role in label randomization.

Step Enzyme Substrate Product Label Position Fate
1 Pyruvate Carboxylase [1-14C]Pyruvate [1-14C]Oxaloacetate Label at C1 position.
2 Malate Dehydrogenase [1-14C]Oxaloacetate [1-14C]Malate Label at C1 position.
3 Fumarase [1-14C]Malate [1,4-14C]Fumarate Label scrambles between C1 and C4 due to molecular symmetry.
4 Fumarase [1,4-14C]Fumarate [1,4-14C]Malate Label present at both C1 and C4 positions.

Applications of Fumaric Acid, 1,4 14c in Diverse Biological Systems Excluding Human Clinical Trials

Microbial Metabolism Research

The use of FUMARIC ACID, [1,4-14C] and other radiolabeled precursors has been instrumental in deciphering the intricate metabolic networks of microorganisms. This is particularly evident in the study of fungi and specific bacteria where it has provided unparalleled insights into biosynthetic pathways and carbon flow.

Elucidation of Fumaric Acid Biosynthesis Pathways in Fungi (e.g., Rhizopus spp., Aspergillus)

Fungi, notably species of Rhizopus and Aspergillus, are well-known for their ability to produce significant quantities of fumaric acid. science.gov The application of carbon-14 (B1195169) labeled substrates has been pivotal in unraveling the metabolic routes leading to this accumulation.

Fungal metabolism generates fumaric acid through two primary pathways: the oxidative tricarboxylic acid (TCA) cycle in the mitochondria and a reductive pathway in the cytosol. researchgate.net The TCA cycle, a common pathway in eukaryotes, produces fumaric acid as an intermediate that is typically not excreted. researchgate.net In contrast, the reductive pathway is responsible for the overproduction and secretion of fumaric acid in filamentous fungi and requires the fixation of CO2. researchgate.net

Studies using 14C-labeled glucose and bicarbonate have demonstrated that a significant portion of the carbon for fumaric acid synthesis in high-producing strains like Rhizopus oryzae comes from CO2 fixation. This process is catalyzed by the enzyme pyruvate (B1213749) carboxylase, which converts pyruvate to oxaloacetate, a key precursor for the reductive pathway. science.gov In experiments with Aspergillus niger, the incorporation of carbon-14 from citrate-1,5-14C, succinate-1,4-14C, or fumarate-1,4-14C into oxalate (B1200264) and CO2 confirmed the involvement of the TCA cycle in its metabolic processes. researchgate.net

The theoretical maximum yield of fumaric acid is dependent on the metabolic pathway utilized. The oxidative TCA cycle can yield a maximum of 1 mole of fumaric acid per mole of glucose, whereas the reductive carboxylation pathway can theoretically produce up to 2 moles of fumaric acid from one mole of glucose. researchgate.net

Table 1: Key Enzymes and Pathways in Fumaric Acid Biosynthesis in Fungi

Enzyme/PathwayRole in Fumaric Acid BiosynthesisOrganism(s)
Pyruvate Carboxylase Catalyzes the fixation of CO2 into pyruvate to form oxaloacetate, a key step in the reductive pathway. science.govRhizopus spp.
Reductive TCA Pathway (Cytosolic) The primary pathway for the overproduction and excretion of fumaric acid. researchgate.netRhizopus spp., Aspergillus spp.
Oxidative TCA Cycle (Mitochondrial) Produces fumaric acid as a non-excreted intermediate. researchgate.netEukaryotic fungi
Fumarase Catalyzes the reversible hydration/dehydration of fumarate (B1241708) to malate (B86768).Rhizopus spp., Aspergillus spp.

Analysis of Carbon Flow in Microbial Fermentations for Organic Acid Production

Radiolabeled FUMARIC ACID, [1,4-14C] and other 14C-labeled compounds are invaluable tools for metabolic flux analysis, allowing researchers to trace the flow of carbon through various metabolic pathways during fermentation. This is crucial for optimizing the production of desired organic acids.

In studies of Rhizopus oryzae, 14C-labeled glucose has been used to understand the distribution of carbon among different metabolic products, including fumaric acid, ethanol (B145695), and biomass. science.gov These analyses have shown that under specific conditions, such as nitrogen limitation, the carbon flux is redirected towards the reductive TCA pathway, leading to increased fumaric acid production. researchgate.net The use of a rotary biofilm contactor for fermentation of Rhizopus oryzae has demonstrated high yields of fumaric acid from glucose.

Metabolic flux analysis has also been instrumental in strain improvement. By understanding the carbon flow, researchers can identify genetic targets for modification to enhance the production of specific organic acids. science.gov For instance, by analyzing the carbon flux in a mutant strain of R. oryzae, it was found that a reduction in carbon loss to ethanol and acetyl-CoA resulted in a significant increase in lactic acid yield. science.gov This principle is also applicable to enhancing fumaric acid production.

Table 2: Illustrative Carbon Flow in Rhizopus oryzae Fermentation

Carbon SourceKey Metabolic PathwayPrimary End Product(s)Factors Influencing Carbon Flow
14C-GlucoseReductive TCA PathwayFumaric AcidNitrogen limitation, CO2 availability science.govresearchgate.net
14C-GlucoseGlycolysis/FermentationEthanolAerobic conditions, high glucose concentration
14C-GlucosePentose Phosphate PathwayBiomass precursorsCellular growth phase

Investigating Metabolic Adaptations in Specific Microorganisms (e.g., Treponema pallidum)

The study of metabolic adaptations in pathogenic microorganisms is crucial for understanding their survival and virulence. While direct studies using FUMARIC ACID, [1,4-14C] in Treponema pallidum are not extensively documented, related research provides insights into its fumarate metabolism.

A study on the metabolic footprint of Treponema phagedenis and Treponema pedis, two species associated with bovine digital dermatitis, revealed interesting dynamics in organic acid utilization. It was observed that T. pedis increased its utilization of fumaric acid by 36.7%, while T. phagedenis showed a decrease of 48.4%, suggesting potential cooperative or competitive interactions between these two species in their shared environment.

Table 3: Changes in Organic Acid Metabolism in Treponema Species

Organic AcidChange in T. pedis (%)Change in T. phagedenis (%)
Pyruvic Acid-61.5-81.0
Fumaric Acid+36.7 (utilization)-48.4 (utilization)
Succinic Acid+31.3No significant change
Oxaloacetic Acid+15.8-29.2
α-Ketoglutaric AcidNo significant change-60.7

Data adapted from a study on the metabolic footprint of Treponema species, indicating the percentage change in metabolite levels in the culture medium.

Animal Model Research (Non-Human Species)

The use of FUMARIC ACID, [1,4-14C] and its derivatives in non-human animal models has provided valuable information on their disposition, biotransformation, and impact on endogenous metabolic pathways.

Disposition and Biotransformation of Fumarate Derivatives

Studies utilizing 14C-labeled dimethyl fumarate (DMF), an ester of fumaric acid, have been conducted in rats to understand its absorption, distribution, metabolism, and excretion. These studies offer insights into the metabolic fate of the fumarate moiety.

Following oral administration of [14C]DMF to rats, the radioactivity is widely distributed, with the highest concentrations found in the kidneys, glandular tissues, and brain. The primary route of elimination is through exhalation of 14CO2, indicating that the fumarate backbone enters the central carbon metabolism and is oxidized through the TCA cycle. researchgate.net

The major circulating metabolite identified in rat plasma is glucose, suggesting that the carbon atoms from the fumarate molecule are incorporated into the gluconeogenesis pathway. Other significant metabolites include fumaric acid and citric acid. In urine, the major radiolabeled components are cysteine and N-acetylcysteine conjugates of mono- and di-methyl succinate (B1194679), indicating that glutathione (B108866) conjugation is a significant biotransformation pathway. researchgate.net

Table 4: Major Metabolites of [14C]Dimethyl Fumarate in Rats

MetaboliteLocation FoundImplied Metabolic Pathway
14CO2Expired AirTCA Cycle Oxidation researchgate.net
GlucosePlasmaGluconeogenesis
Fumaric AcidPlasmaHydrolysis of DMF
Citric AcidPlasmaTCA Cycle
Cysteine and N-acetylcysteine conjugates of mono- and di-methyl succinateUrineGlutathione Conjugation researchgate.net

Studies on Metabolic Interventions and Their Impact on Endogenous Pathways

Radiolabeled fumaric acid and its derivatives are also used to investigate the effects of metabolic interventions on endogenous pathways in animal models.

In a study using isolated rat hepatocytes, the metabolic effects of dimethyl ester of [1,4-14C]succinic acid and [2,3-14C]succinic acid were examined. These succinate esters were found to be efficiently converted to acidic metabolites and served as gluconeogenic precursors. The oxidation of [1,4-14C]SAD was significantly higher than that of [2,3-14C]SAD, providing information on the entry and processing of the C4 dicarboxylate backbone in the liver.

In a mouse model of myeloproliferative disorders, metabolic profiling revealed increased levels of TCA cycle intermediates, including citrate (B86180), isocitrate, succinate, fumarate, and malate in leukocytes. This indicates a hypermetabolic state and highlights how pathological conditions can alter endogenous metabolic pathways involving fumarate. While this study did not use exogenous radiolabeled fumarate, it demonstrates the importance of fumarate metabolism in disease states and provides a context for future intervention studies.

Experiments with isolated rat liver cells have also utilized [14C]fumarate to trace its conversion to malate, oxaloacetate, and subsequently to aspartate, demonstrating the interconnectedness of the urea (B33335) cycle and the TCA cycle.

Investigation of Nutrient Utilization and Digestibility in Ruminants and Other Livestock

The use of radiolabeled compounds, specifically FUMARIC ACID, [1,4-14C], has been instrumental in elucidating the metabolic fate and impact of fumaric acid as a feed additive in livestock. By tracing the 14C label from the first and fourth carbon positions, researchers can track its incorporation into various metabolic pathways, providing precise insights into its effect on nutrient digestibility and utilization. Fumaric acid is a natural intermediate in the tricarboxylic acid (TCA) cycle, a central hub of energy metabolism in all aerobic organisms. europa.eu Supplementing feed with fumaric acid is hypothesized to influence gut microbiota and intermediary metabolism, leading to improved feed efficiency. cabidigitallibrary.org

Studies in non-ruminant livestock, such as pigs, have shown that fumaric acid supplementation can enhance nutrient absorption. Research indicates that its inclusion in piglet diets improves the ileal digestibilities of gross energy (GE), crude protein (CP), and amino acids. europa.eu For instance, adding 1.5% to 2.0% fumaric acid to piglet feed has been shown to significantly improve the digestibility of energy and protein by 2-3% and enhance nitrogen retention by 5-7%. cabidigitallibrary.org However, the effects are not always consistent across all studies, with some reporting no significant impact on the apparent digestibility of protein and dry matter in pigs. nih.gov

In ruminants, such as sheep and cattle, fumaric acid is investigated for its potential to modulate rumen fermentation. The rumen possesses a complex microbial ecosystem where fumarate can act as an electron sink, potentially reducing methane (B114726) production and increasing the formation of propionate (B1217596), a key energy source for the host animal. mdpi.com Investigations using FUMARIC ACID, [1,4-14C] allow for the direct measurement of the conversion of fumarate to propionate and other volatile fatty acids (VFAs) by the rumen microbial population.

A study on growing male lambs supplemented with fumaric acid salts showed significant improvements in the digestibility of several dietary components. ekb.eg Lambs receiving the supplemented rations demonstrated higher digestibility of crude protein compared to control groups. ekb.eg In vitro studies simulating rumen fermentation have also been conducted. One such study found that fumaric acid significantly increased the in vitro true digestibility of organic matter (IVTDOM) of tomato fruit waste, though its effect on other feedstuffs like Robinia pseudoacacia leaves was less favorable. ankara.edu.tr Another in vitro experiment using a total mixed ration for dairy cattle showed that fumaric acid inclusion alone led to the highest dry matter disappearance, indicating enhanced degradation of the feed. mdpi.com

The data below summarizes findings on the impact of fumaric acid supplementation on nutrient digestibility in various livestock.

Table 1: Effect of Fumaric Acid Supplementation on Nutrient Digestibility in Livestock

Animal ModelNutrient/ParameterObservationReference
PigletsEnergy & Protein DigestibilityIncreased by 2-3% cabidigitallibrary.org
PigletsNitrogen (N) RetentionImproved by 5-7% cabidigitallibrary.org
Growing Male LambsCrude Protein (CP) DigestibilitySignificantly higher in supplemented groups vs. control ekb.eg
In Vitro (Ruminant)Dry Matter (DM) DisappearanceHighest values recorded with fumaric acid supplementation mdpi.com
In Vitro (Ruminant)In Vitro True Digestibility of Organic Matter (IVTDOM)Significantly increased for tomato fruit waste feedstuff ankara.edu.tr

Plant Biochemistry and in vitro Systems

FUMARIC ACID, [1,4-14C] serves as a powerful tracer in studies of plant biochemistry, helping to unravel the complexities of carbon fixation, allocation, and metabolism. nih.gov As an intermediate of the TCA cycle, fumaric acid is centrally positioned in primary metabolism, linking the breakdown of carbohydrates to the synthesis of amino acids and other essential compounds. annualreviews.org

Biosynthesis of Fumaric Acid in Plant Cell Cultures

Plant cell culture technology offers a controlled environment for studying the biosynthesis of specific plant metabolites. nih.gov The production of fumaric acid has been successfully demonstrated in in vitro systems, particularly from plants known to accumulate it naturally, such as those from the Fumaria genus. researchgate.net

Research on cell suspensions of Fumaria officinalis has shown that these cultures can accumulate significant amounts of fumaric acid, with one study reporting a yield of 137 mg/L in darkness. researchgate.net Interestingly, in vitro cultures can sometimes surpass the parent plant in production. For F. officinalis, callus and shoot cultures accumulated 1.4-fold and 1.7-fold higher concentrations of fumaric acid, respectively, than the intact plant. researchgate.net Similarly, analysis of Ajuga bracteosa cell suspension cultures revealed a fumaric acid content of 172.30 mg/g dry weight, a substantial amount that underscores the biosynthetic capacity of undifferentiated plant cells. nih.gov The use of FUMARIC ACID, [1,4-14C] in such systems allows for precursor-feeding experiments to precisely map the biosynthetic pathways and identify potential metabolic bottlenecks or regulatory points.

Table 2: Fumaric Acid Accumulation in Plant in vitro Systems

Plant SpeciesCulture TypeFumaric Acid ContentReference
Fumaria officinalisIntact Plant0.26% w/w researchgate.net
Fumaria officinalisCallus Culture0.35% w/w researchgate.net
Fumaria officinalisShoot Culture0.44% w/w researchgate.net
Fumaria officinalisCell Suspension137 mg/L researchgate.net
Ajuga bracteosaCell Suspension172.30 mg/g DW nih.gov

Tracing Carbon Metabolism and Secondary Metabolite Pathways in Plant Tissues

Fumaric acid is not just a transient intermediate but can also be a major storage form of fixed carbon in certain plants. nih.govfrontiersin.org In species like Arabidopsis thaliana, fumaric acid can accumulate in leaves to levels exceeding those of starch and soluble sugars, especially under high light intensity. nih.gov This stored carbon can be metabolized to provide energy and the carbon skeletons needed for the synthesis of other compounds. nih.gov The presence of a cytosolic fumarase enzyme in Arabidopsis is crucial for this massive accumulation, highlighting a specialized metabolic pathway that links fumarate levels to nitrogen assimilation and rapid growth. researchgate.net

The radiolabel in FUMARIC ACID, [1,4-14C] is invaluable for tracing the flow of carbon from the TCA cycle into the vast array of plant secondary metabolites. nih.gov Many classes of secondary metabolites, including phenolics, alkaloids, and terpenoids, derive their precursors from primary metabolism. davidpublisher.com For example, the carbon skeletons for many amino acids, which are themselves precursors to alkaloids and phenolics, are siphoned from the TCA cycle.

By supplying FUMARIC ACID, [1,4-14C] to plant tissues or cell cultures, researchers can follow the distribution of the 14C label. Its appearance in compounds like flavonoids, isoprenoids, or specific alkaloids provides direct evidence that carbon from fumarate is being utilized for their biosynthesis. This technique helps to map the intricate network connecting primary and secondary metabolism, identifying points of diversion from the TCA cycle and quantifying the metabolic flux towards the synthesis of specific high-value compounds. annualreviews.orgnih.gov This knowledge is critical for metabolic engineering efforts aimed at enhancing the production of medicinally or industrially important plant secondary metabolites. mdpi.com

Future Directions and Advanced Research Frontiers for Fumaric Acid, 1,4 14c

Integration with Systems Biology Approaches for Comprehensive Metabolic Mapping

The integration of data from FUMARIC ACID, [1,4-14C] with systems biology is paving the way for a more holistic understanding of metabolic networks. Traditional tracer studies often focus on a single pathway; however, when combined with 'omics' technologies (genomics, transcriptomics, proteomics, and metabolomics), the data from [1,4-14C]fumarate can provide a dynamic layer of information, revealing how metabolic fluxes are regulated in response to genetic or environmental perturbations.

In this integrated approach, cells or organisms are cultured with [1,4-14C]fumarate, and the distribution of the 14C label is tracked across a wide range of metabolites. This provides quantitative data on the flux through specific pathways, such as the Tricarboxylic Acid (TCA) cycle. For instance, by measuring the incorporation of 14C into downstream metabolites like malate (B86768) and oxaloacetate, researchers can quantify the activity of enzymes like fumarase. wordpress.com This flux data can then be overlaid onto comprehensive metabolic network models reconstructed from genomic and proteomic data. This combination allows for the validation of predicted pathways and the discovery of novel metabolic routes. A study on the archaeon Metallosphaera sedula utilized [1,4-14C]succinate, a direct precursor to [1,4-14C]fumarate, alongside 13C-labeled substrates to provide a detailed map of its central carbon metabolism, demonstrating how anabolic precursors are generated from the TCA cycle. asm.org

This systems-level view is crucial for understanding how metabolic pathways are rewired in various conditions, providing a powerful tool for non-clinical research into cellular physiology and disease.

Development of Advanced Radiotracer Imaging and Measurement Techniques

Advances in imaging and detection technologies are enhancing the utility of FUMARIC ACID, [1,4-14C] in non-clinical research. While traditional methods like liquid scintillation counting provide robust quantification of radioactivity in bulk samples, newer techniques offer spatial and higher-sensitivity information.

Quantitative Whole-Body Autoradiography (QWBA) is a key imaging technique that allows for the visualization and quantification of the distribution of 14C-labeled compounds throughout an entire animal model over time. Although specific published examples directly using [1,4-14C]fumaric acid are not prominent, the methodology is standard for 14C-labeled compounds. In a hypothetical QWBA study, an animal model could be administered [1,4-14C]fumaric acid, and at various time points, tissue sections would be analyzed to reveal which organs and tissues accumulate the tracer and its metabolites. This can provide crucial insights into the compound's distribution and identify potential sites of metabolic activity or accumulation.

Another frontier is the combination of radiodetection with High-Resolution Mass Spectrometry (HRMS) . This powerful pairing allows for the sensitive detection of the 14C label while simultaneously identifying the exact molecular structure of the labeled metabolites. This dual-detection approach provides an unambiguous profile of a compound's metabolic pathway.

These advanced techniques are moving beyond simple quantification to provide a more detailed spatial and temporal picture of metabolic processes, offering invaluable data for pharmacokinetic and metabolic studies in non-clinical settings.

Elucidating Fine-Grained Metabolic Regulation and Enzyme Dynamics

FUMARIC ACID, [1,4-14C] is an invaluable tool for dissecting the intricate regulation of metabolic pathways and the kinetics of the enzymes involved. The labeling at the C1 and C4 positions allows for the precise tracking of the carbon backbone as it is processed by key enzymes of central metabolism.

One of the primary applications is in studying the kinetics of fumarase , the enzyme that catalyzes the reversible hydration of fumarate (B1241708) to malate. By incubating purified enzymes or cell extracts with [1,4-14C]fumarate and measuring the rate of formation of [1,4-14C]malate, researchers can determine key kinetic parameters. ethernet.edu.et This method allows for the assessment of how enzyme activity is modulated by allosteric regulators, post-translational modifications, or inhibitors.

Furthermore, this tracer can be used to study the activity of succinate (B1194679) dehydrogenase (SDH) , which oxidizes succinate to fumarate. By using [1,4-14C]succinate, which is in equilibrium with [1,4-14C]fumarate, the flux through SDH can be monitored. A classic experimental approach involves comparing the rate of 14CO2 release from cells incubated with [1,4-14C]succinate versus [2,3-14C]succinate. grafiati.com This ratio provides a quantitative measure of TCA cycle activity and can reveal how different substrates, such as glutamine, alter the metabolic flux into and through the cycle in cancer cells. grafiati.com This fine-grained analysis of enzyme activity and pathway flux is essential for understanding the metabolic reprogramming that occurs in various physiological and pathological states.

Research ApplicationTracer CompoundKey Enzyme/Pathway StudiedMeasurementFinding
Enzyme Kinetics[1,4-14C]FumarateFumaraseRate of [1,4-14C]malate formationDetermination of kinetic parameters (Km, Vmax) ethernet.edu.et
Metabolic Flux[1,4-14C]SuccinateTCA CycleRatio of 14CO2 from [1,4-14C]succinate vs. [2,3-14C]succinateQuantitative analysis of carbon entry and flux through the TCA cycle grafiati.com
Anabolic Pathways[1,4-14C]SuccinateCentral Carbon MetabolismLabeling pattern in amino acidsIdentification of biosynthetic precursors derived from the TCA cycle asm.org

Predictive Metabolic Modeling with ¹⁴C-Tracer Data

Data generated from FUMARIC ACID, [1,4-14C] tracer experiments are increasingly being used to construct and validate predictive computational models of metabolism. These models, such as those used in Metabolic Flux Analysis (MFA) , aim to provide a quantitative description of all the reaction rates within a metabolic network.

In a typical ¹⁴C-MFA experiment, a biological system is fed [1,4-14C]fumarate or a precursor like [1,4-14C]succinate. After a period of time, the pattern of ¹⁴C labeling across various intracellular metabolites is measured. This labeling pattern is a direct result of the network's topology and the relative fluxes through its pathways. For example, when [1-14C]acetyl-CoA enters the Krebs cycle, it eventually leads to the formation of [1,4-14C]succinate due to the symmetry of the succinate molecule, which then forms [1,4-14C]fumarate. wordpress.com Tracking the distribution of the ¹⁴C label from this point forward provides strong constraints for computational models.

This experimental data is then used to refine the predictions of the computational model. The model is adjusted until its predicted labeling patterns match the experimentally measured ones, thereby yielding a highly accurate map of metabolic fluxes. A study on the archaeon Metallosphaera sedula successfully used data from [1,4-14C]succinate to help validate a model of its autotrophic carbon fixation pathway. asm.org These validated models can then be used to predict how the metabolic system will respond to genetic modifications or changes in environmental conditions, making them a powerful tool for metabolic engineering and understanding cellular physiology.

Novel Applications in Mechanistic Toxicology and Disease Pathogenesis Research (excluding human clinical applications)

FUMARIC ACID, [1,4-14C] is being applied in novel ways to investigate the underlying mechanisms of toxicity and the metabolic basis of various diseases in non-clinical models. By tracing the fate of fumarate, researchers can uncover how metabolic pathways are disrupted by toxins or altered during disease progression.

In the context of mechanistic toxicology , studies on the gastric irritation caused by fumaric acid esters have utilized 14C-labeled compounds. While not directly using [1,4-14C]fumaric acid, these studies exemplify the approach. For instance, comparing the tissue distribution of different 14C-labeled fumarate prodrugs can reveal why some cause more local toxicity than others, linking the adverse effects to the localization and metabolism of the compound in specific tissues.

In disease pathogenesis research , this tracer can help elucidate the metabolic reprogramming that is a hallmark of many diseases, including cancer. For example, in LKB1-deficient lung cancer models, metabolic intermediates of the TCA cycle, like fumarate, play crucial roles in cell survival and metastasis. princeton.edu A study investigating anoikis resistance (resistance to cell death upon detachment from the extracellular matrix) in these cancer cells utilized [1,4-14C]fumaric acid as a tool to probe energy metabolism. princeton.edu By tracking how these cells metabolize fumarate under detached conditions, researchers can identify key metabolic vulnerabilities that could be targeted for therapeutic intervention. Such studies provide critical insights into how alterations in fumarate metabolism contribute to disease phenotypes.

Q & A

Basic Research Question

  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection at 213 nm, achieving a limit of detection (LOD) of 0.1 µg/mL. Mobile phase: 0.1% phosphoric acid in water:methanol (95:5) .
  • Square-wave voltammetry (SWV) : Optimal in citrate-phosphate buffer (pH 2.8), where peak current correlates linearly with concentration (R² > 0.99) .
    Validation includes:
    • Spike-and-recovery tests (recovery rates: 98–102%) .
    • Cross-validation with isotopic scintillation counting for 14C quantification .

How do researchers resolve contradictions between computational predictions and experimental data for lipophilicity of fumaric acid isomers?

Advanced Research Question
Fumaric acid ([1,4-14C]) and maleic acid ([2,3-14C]) exhibit divergent lipophilicity despite identical logP predictions (e.g., Virtual Computational Chemistry Laboratory). Experimental methods reveal:

  • Shake-flask method : Fumaric acid (logP = -0.3) partitions more into lipid phases than maleic acid (logP = -1.2) due to trans-configuration enhancing hydrophobic interactions .
  • Thin-layer chromatography (TLC) : RF values for fumaric acid are consistently higher, confirming greater lipid affinity.
    Researchers must prioritize experimental validation over computational models for isomers, as algorithms often overlook stereoelectronic effects .

What experimental design considerations are essential for tracing [1,4-14C]fumaric acid in metabolic pathway studies?

Advanced Research Question

  • Dosing strategy : Use tracer doses (0.1–1 µCi/g) to avoid perturbing endogenous pathways.
  • Sampling intervals : Frequent timepoints (e.g., 0, 15, 30, 60 minutes) capture rapid Krebs cycle incorporation.
  • Quenching methods : Rapid freezing in liquid nitrogen preserves metabolic intermediates.
    Data interpretation requires correcting for isotopic dilution and compartmental modeling to distinguish cytosolic vs. mitochondrial pools .

How do isotopic labeling positions (1,4-14C vs. 2,3-14C) influence the interpretation of fumaric acid’s role in biochemical reactions?

Advanced Research Question
Labeling at positions 1 and 4 allows tracking of carbon fate in succinate dehydrogenase reactions, whereas 2,3-14C labels are critical for studying reversible hydration to malate. Key considerations:

  • Enzymatic specificity : Fumarase preferentially hydrates the trans-isomer, but side reactions may occur with cis-labeled analogs.
  • Degradation pathways : 14CO2 release from position 1 vs. 4 informs TCA cycle flux dynamics.
    Researchers must validate label stability via NMR or mass spectrometry to exclude isotopic scrambling .

What are the best practices for ensuring reproducibility in studies using [1,4-14C]fumaric acid, particularly in heterogeneous biological systems?

Basic Research Question

  • Standardized protocols : Pre-treat samples with 0.22 µm filtration to remove particulates interfering with HPLC .
  • Inter-laboratory calibration : Share reference materials (e.g., certified 14C standards) to harmonize instrumentation .
  • Data reporting : Include full experimental parameters (e.g., pH, temperature, buffer composition) in supplementary materials .

How can researchers mitigate the impact of isotopic decay on long-term studies involving [1,4-14C]fumaric acid?

Advanced Research Question

  • Half-life correction : 14C has a half-life of 5,730 years, but short-term decay is negligible. For multi-year studies, apply decay correction using:
    A=A0×eλtA = A_0 \times e^{-\lambda t}

    where λ=ln(2)/t1/2\lambda = \ln(2)/t_{1/2}.

  • Storage conditions : Store at -80°C in amber vials to prevent radiolytic degradation. Regularly validate specific activity via liquid scintillation counting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.